1,2,4-Trimethylbenzene-D12

Übersicht

Beschreibung

1,2,4-Trimethylbenzene, also known as pseudocumene, is an organic compound with the chemical formula C6H3(CH3)3 . It is classified as an aromatic hydrocarbon and is a flammable colorless liquid with a strong odor . It is nearly insoluble in water but soluble in organic solvents . It occurs naturally in coal tar and petroleum (about 3%) .

Synthesis Analysis

Industrially, 1,2,4-Trimethylbenzene is isolated from the C9 aromatic hydrocarbon fraction during petroleum distillation . Approximately 40% of this fraction is 1,2,4-trimethylbenzene . It is also generated by methylation of toluene and xylenes and the disproportionation of xylene over aluminosilicate catalysts .Molecular Structure Analysis

The molecular formula of 1,2,4-Trimethylbenzene is C9H12 . The molecular weight is 120.1916 .Chemical Reactions Analysis

The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals has been investigated using quantum chemistry calculations . The initiation of the reaction is dominated by OH addition to C1, C3, and C5 to form 1,2,4-TMB-OH adducts .Physical And Chemical Properties Analysis

1,2,4-Trimethylbenzene is a clear, colorless liquid with a distinctive, aromatic odor . It has a molecular weight of 120.2, a boiling point of 337°F, a freezing point of -77°F, and a specific gravity of 0.88 . It is nearly insoluble in water but soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Kinetic Investigation

1,2,4-Trimethylbenzene (TMB124) has been extensively studied in kinetic investigations. A detailed chemical kinetic model involving 544 species and 3248 reactions was established to understand TMB124's low-temperature oxidation. This research enriches the understanding of TMB124's chemistry, facilitating further model development and validation (Weng et al., 2017).

Solvent Use in Liquid Scintillation Counting

1,2,4-Trimethylbenzene is often used as a solvent in liquid scintillation counting solutions. Its presence in the serum of individuals exposed to solvent vapor during handling of these solutions has been quantified, highlighting its role in such specific scientific applications (Kenndler et al., 1989).

Biodegradability Studies

The biodegradability of 1,2,4-Trimethylbenzene under different anaerobic conditions (denitrifying and sulfate-reducing) has been explored. This research provides insights into its behavior in contaminated aquifers, which is crucial for assessing environmental impact and remediation strategies (Fichtner et al., 2019).

Chemical Synthesis

1,2,4-Trimethylbenzene is used in chemical synthesis, such as the production of durene (1,2,4,5-Tetramethylbenzene) by methylation, which is important for manufacturing high-end polyesters (Wen et al., 2022).

Study of Decay Dynamics

The decay dynamics of photoexcited 1,2,4-trimethylbenzene have been investigated using time-resolved photoelectron imaging. This study provides insights into the ultrafast internal conversion processes in excited states, which is valuable for understanding molecular dynamics (Liu et al., 2015).

Application in Temperature Measurements

1,2,4-Trimethylbenzene's fluorescence properties under high temperatures and pressures have been studied, suggesting its potential use for temperature measurements in turbulent flows (Orain et al., 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

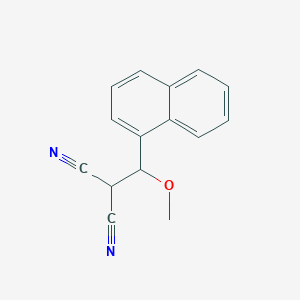

IUPAC Name |

1,2,4-trideuterio-3,5,6-tris(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h4-6H,1-3H3/i1D3,2D3,3D3,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHJZXXIDMPWGX-ZPMNDIOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

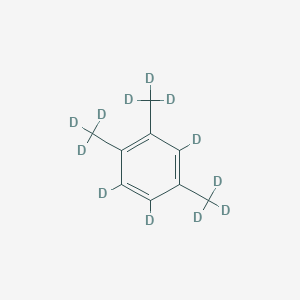

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Trimethylbenzene-D12 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474338.png)

![1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1474343.png)